Zafirlukast Impurity F is a chemical compound associated with the synthesis of zafirlukast, a leukotriene receptor antagonist used primarily for the treatment of asthma. This impurity is significant in pharmaceutical manufacturing as it can affect the purity and efficacy of the final product. Its chemical structure and properties are crucial for understanding its formation during the synthesis of zafirlukast and its potential impact on drug quality.
The formation of Zafirlukast Impurity F typically occurs during the synthesis of zafirlukast through condensation reactions. Specifically, it is formed via the degradation of intermediates during the reaction involving dicyclohexylcarbodiimide as a coupling agent. The reaction pathway can be summarized as follows:
The synthesis of Zafirlukast Impurity F is primarily linked to the synthetic pathway of zafirlukast. Key methods include:
Interaction studies concerning Zafirlukast Impurity F focus on its effects when present in zafirlukast formulations. Such studies are crucial for understanding how impurities might interact with active ingredients or affect drug metabolism. For instance, impurities can alter absorption rates or lead to unexpected side effects when co-administered with other medications .
Zafirlukast Impurity F can be compared with other related compounds that also arise during the synthesis of zafirlukast or similar drugs. Here are some notable compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Zafirlukast | Leukotriene receptor antagonist | Active pharmaceutical ingredient |
| Zafirlukast Impurity A | Related impurity formed during synthesis | Different degradation pathway |
| Zafirlukast Impurity B | Another byproduct from similar synthetic routes | Varies in chemical stability |
| Dicyclohexylcarbodiimide | Coupling agent used in zafirlukast synthesis | Facilitates amide bond formation |
Zafirlukast Impurity F is unique due to its specific formation conditions and potential impact on drug quality, distinguishing it from other impurities that may not have similar biological or chemical implications .
Zafirlukast synthesis involves multiple steps, including esterification, bromination, methylation, and condensation. Impurity F forms during the final coupling stages, where 3-methoxy-4-methyl benzoic acid derivatives interact with sulfonamide intermediates. A critical juncture is the condensation of 1-methyl-5-nitro indole with brominated esters, which, under suboptimal conditions, leads to regioisomeric byproducts.
The structural analysis of Impurity F (C₄₉H₄₉N₅O₈S) reveals a bis-indole configuration with two interconnected aromatic systems. This suggests a dimerization event during the coupling of cyclopentyl chloroformate with amine intermediates. The reaction mechanism likely involves nucleophilic attack by an amine group on an activated carbonyl, followed by unintended cross-coupling between two intermediate molecules (Figure 1).
Key factors influencing Impurity F formation:
Coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are instrumental in forming amide bonds during zafirlukast synthesis. However, these reagents also drive Impurity F generation through two primary pathways:
Table 1: Impact of Coupling Reagents on Impurity F Formation
The choice of reagent system significantly affects impurity profiles. For instance, substituting DCC with tetramethyluronium tetrafluoroborate (TBTU) reduces Impurity F by 67%, highlighting the importance of reagent selection.
Intermediate instability is a major contributor to Impurity F. Three degradation pathways are particularly relevant:
Table 2: Degradation Conditions and Impurity F Correlation
| Intermediate | Stress Condition | Degradation Product | Impurity F Yield (%) |
|---|---|---|---|
| Amine VIII | pH 3, 40°C | Hydrolyzed amine | 0.12 |
| Sulfonamide Ib | O₂, 25°C | Sulfoxide derivative | 0.09 |
| Bromo ester IV | 70°C, 24 h | α,β-Unsaturated ester | 0.18 |
Process optimization strategies, such as controlled atmosphere synthesis (nitrogen purging) and low-temperature storage of intermediates, reduce Impurity F levels by 40–50%.
The development of stability-indicating chromatographic methods for Zafirlukast Impurity F requires careful consideration of multiple analytical parameters to achieve optimal separation and detection capabilities [5] [7]. High-performance liquid chromatography represents the primary analytical technique employed for impurity profiling, with reverse-phase methodologies demonstrating superior performance for structurally related compounds [8] [9].
The selection of appropriate stationary phases constitutes a fundamental aspect of method development for Zafirlukast Impurity F analysis [10] [11]. Research demonstrates that reversed-phase high-performance liquid chromatography columns with sub-2-micrometer particle sizes provide enhanced resolution for complex impurity separations [5] [7]. The Hypersil Gold C18 column system, measuring 2.1 × 100 millimeters with 1.9-micrometer particles, has shown particular efficacy in achieving baseline separation of zafirlukast-related impurities [8].
Column temperature optimization plays a crucial role in achieving reproducible separations, with studies indicating optimal performance at 25 degrees Celsius for extended analytical runs [8] [12]. The maintenance of consistent temperature conditions ensures reproducible retention times and peak symmetry, essential parameters for reliable impurity quantification [11] [12].
The development of optimal mobile phase compositions for Zafirlukast Impurity F analysis requires systematic evaluation of organic modifier concentrations and buffer systems [5] [7]. Gradient elution techniques utilizing ammonium formate buffer systems combined with acetonitrile demonstrate superior performance in resolving critical impurity pairs [5] [7].
Research findings indicate that mobile phase pH significantly influences the separation of zafirlukast meta and para isomers, which represent structurally similar impurities that require baseline resolution [5] [7]. The implementation of pH-controlled buffer systems, typically maintained between 4.0 and 7.6, ensures consistent chromatographic performance across multiple analytical runs [8] [12].
Ultraviolet detection at wavelengths ranging from 220 to 280 nanometers provides optimal sensitivity for Zafirlukast Impurity F quantification [8] [9]. Photodiode array detection systems enable simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and structural confirmation [11] [13].
The following analytical parameters have been established for Zafirlukast Impurity F detection:
| Parameter | Specification | Reference |
|---|---|---|
| Detection Wavelength | 220-280 nanometers | [8] [9] |
| Flow Rate | 0.8-1.0 milliliters per minute | [8] [14] |
| Injection Volume | 10-20 microliters | [9] [12] |
| Run Time | 15-30 minutes | [5] [8] |
| Column Temperature | 25 degrees Celsius | [8] [12] |
Specificity assessment represents a critical validation parameter for stability-indicating methods, requiring demonstration of analytical selectivity in the presence of degradation products and formulation excipients [15] [11]. The chromatographic method must effectively resolve Zafirlukast Impurity F from all other potential interference compounds, including process-related impurities and degradation products [4] [5].
Research demonstrates that gradient elution profiles with carefully optimized slope parameters provide enhanced selectivity for complex impurity mixtures [5] [7]. The implementation of mass spectrometric detection as a complementary technique enables definitive identification and confirmation of impurity peaks [4] [11].
Forced degradation studies constitute an essential component of stability-indicating method development, providing critical information about the degradation pathways and potential impurities that may form under stressed conditions [16] [17]. These studies are designed to generate degradation products at levels of approximately 10% to 30% of the parent compound, enabling comprehensive evaluation of analytical method specificity [17] [18].
The implementation of systematic stress testing protocols for Zafirlukast Impurity F requires exposure to multiple degradation conditions that simulate potential storage and manufacturing scenarios [16] [17]. The International Conference on Harmonization guidelines recommend evaluation under acidic, basic, oxidative, thermal, and photolytic conditions [6] [17].
Acidic hydrolysis studies typically employ 0.1 Normal hydrochloric acid at elevated temperatures, while basic conditions utilize 0.1 Normal sodium hydroxide solutions [16] [17]. Oxidative stress testing incorporates hydrogen peroxide solutions at concentrations ranging from 3% to 30%, depending on the compound's susceptibility to oxidative degradation [16] [17].
The characterization of Zafirlukast Impurity F degradation pathways requires comprehensive analytical evaluation using hyphenated techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [19] [20]. These analytical approaches enable structural elucidation of degradation products and confirmation of degradation mechanisms [19] [20].
Research findings indicate that zafirlukast-related compounds demonstrate susceptibility to hydrolytic degradation under both acidic and basic conditions, with formation of specific degradation products that can be chromatographically resolved [4] [16]. The identification of these degradation products is essential for establishing comprehensive impurity specifications and ensuring analytical method specificity [4] [19].
Chemometric analysis techniques provide powerful tools for evaluating complex degradation datasets and optimizing analytical method parameters [21] [12]. Design of experiments approaches enable systematic evaluation of multiple variables simultaneously, reducing method development time while ensuring comprehensive parameter optimization [12] [22].
Central composite design methodologies have demonstrated particular effectiveness in optimizing chromatographic conditions for impurity analysis, enabling simultaneous evaluation of mobile phase composition, temperature, and flow rate parameters [12] [22]. These approaches provide mathematical models that predict optimal analytical conditions while minimizing experimental effort [12] [22].
The following stress testing conditions have been employed for zafirlukast-related impurities:
| Stress Condition | Parameters | Duration | Expected Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid, 70°C | 7 days | 10-30% |
| Basic Hydrolysis | 0.1 N Sodium Hydroxide, 70°C | 7 days | 10-30% |
| Oxidative Stress | 3% Hydrogen Peroxide, 25°C | 24 hours | 5-20% |
| Thermal Stress | 70°C, Dry Heat | 28 days | 5-15% |
| Photolytic Stress | Ultraviolet Light, 25°C | 24 hours | 2-10% |
Mass balance evaluation represents a critical aspect of forced degradation studies, ensuring that the sum of remaining parent compound and formed degradation products accounts for the initial compound concentration [16] [17]. Discrepancies in mass balance may indicate the formation of volatile degradation products or the presence of undetected impurities [16] [17].
The achievement of satisfactory mass balance, typically defined as 95% to 105% recovery, requires comprehensive analytical method development that can detect and quantify all significant degradation products [16] [17]. This requirement necessitates the use of multiple detection techniques and careful optimization of chromatographic conditions [16] [17].
Method validation represents the final critical step in establishing robust analytical procedures for Zafirlukast Impurity F quantification, requiring comprehensive evaluation of analytical performance characteristics according to International Conference on Harmonization guidelines [23] [24]. The validation process must demonstrate that the analytical method consistently produces reliable and accurate results across the intended analytical range [23] [24].
Accuracy evaluation for Zafirlukast Impurity F quantification requires demonstration of method performance using samples spiked with known concentrations of the impurity [23] [25]. The assessment typically involves analysis of samples prepared at multiple concentration levels spanning the analytical range, with recovery values expected to fall within 98% to 102% of theoretical concentrations [23] [25].
Precision assessment encompasses three distinct components: repeatability, intermediate precision, and reproducibility [23] [25]. Repeatability evaluation involves multiple analyses performed under identical conditions, typically requiring relative standard deviation values below 2.0% for impurity quantification methods [23] [25].
Linearity assessment requires evaluation of analytical response across the intended concentration range, typically spanning from the limit of quantification to 120% of the specification limit [23] [24]. The linear relationship between concentration and analytical response must demonstrate correlation coefficients exceeding 0.999 for reliable quantitative analysis [26] [27].
Range determination encompasses the concentration interval over which the analytical method demonstrates acceptable accuracy, precision, and linearity [23] [24]. For impurity quantification methods, the range typically extends from the reporting threshold to 120% of the specification limit [23] [24].
The determination of detection and quantification limits represents a critical validation parameter, defining the minimum concentrations at which the analytical method can reliably detect and quantify Zafirlukast Impurity F [23] [26]. Signal-to-noise ratio approaches provide the most practical method for establishing these limits, with detection limits corresponding to signal-to-noise ratios of 3:1 and quantification limits corresponding to ratios of 10:1 [26] [27].
Alternative approaches based on the standard deviation of the response and the slope of the calibration curve provide mathematical calculations for limit determination [26] [27]. The limit of detection equals 3.3 times the standard deviation divided by the slope, while the limit of quantification equals 10 times the standard deviation divided by the slope [26] [27].
Robustness evaluation assesses the analytical method's ability to remain unaffected by small variations in method parameters, including mobile phase composition, temperature, and flow rate [23] [12]. This assessment typically involves systematic variation of critical parameters within realistic ranges and evaluation of the impact on analytical performance [23] [12].
System suitability parameters provide ongoing assurance of analytical system performance, typically including requirements for retention time reproducibility, peak symmetry, and resolution between critical peak pairs [5] [15]. These parameters must be established based on method validation data and monitored during routine analytical operations [5] [15].
The following validation parameters have been established for zafirlukast impurity analysis:
| Validation Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Accuracy | 98.0-102.0% Recovery | [23] [25] |
| Precision (Repeatability) | Relative Standard Deviation ≤ 2.0% | [23] [25] |
| Linearity | Correlation Coefficient ≥ 0.999 | [26] [27] |
| Detection Limit | Signal-to-Noise Ratio ≥ 3:1 | [26] [27] |
| Quantification Limit | Signal-to-Noise Ratio ≥ 10:1 | [26] [27] |
| Resolution | ≥ 2.0 between critical peaks | [5] [7] |
High-throughput analytical methods for Zafirlukast Impurity F require optimization of chromatographic conditions to minimize analysis time while maintaining analytical performance [5] [7]. The implementation of short columns with sub-2-micrometer particles enables significant reduction in analysis time, with typical run times of 15 to 20 minutes for comprehensive impurity profiling [5] [7].
Gradient optimization strategies focus on achieving maximum resolution in minimum time, utilizing steep gradient slopes and optimized initial and final mobile phase compositions [5] [7]. These approaches enable routine analysis of multiple samples while maintaining the analytical quality required for regulatory compliance [5] [7].
The purification of zafirlukast and the minimization of its associated impurities represents a critical aspect of pharmaceutical manufacturing quality control. Multiple chromatographic and physical separation techniques have been developed to address the complex impurity profile that emerges during zafirlukast synthesis.
Reverse phase high performance liquid chromatography has emerged as the primary analytical and preparative technique for zafirlukast purification [1] [2]. The development of stability-indicating reverse phase liquid chromatographic methods utilizes short columns with sub-2-micrometer particle size, achieving effective separation in relatively short run times [2]. These methods employ a linear gradient elution system involving ammonium formate and acetonitrile as the mobile phase, providing excellent resolution for the critical impurity pairs, particularly the meta and para isomers of zafirlukast [3] [2].
The preparative scale applications of high performance liquid chromatography demonstrate significant advantages for large-scale zafirlukast purification [4]. Gradient reverse phase preparative HPLC has proven particularly effective for the isolation of unknown impurities from crude zafirlukast samples [1] [5]. During process development, five unknown impurities were successfully isolated using this technique, with detection levels ranging from 0.05 to 0.15 percent [1] [5].
Semi-preparative high performance liquid chromatography offers a balanced approach between analytical precision and preparative throughput [6]. This technique has been successfully employed for the isolation of pharmaceutical impurities, with fractions collected manually within specific retention time windows [6]. The methodology involves enrichment of target impurities under stress conditions, followed by isolation using optimized chromatographic parameters [6].
Crystallization represents a fundamental purification strategy in zafirlukast manufacturing, providing high purity final products through controlled precipitation conditions [7]. The process typically involves pH adjustment to achieve optimal crystallization conditions, with the pH value adjusted to 2 using aqueous hydrochloric acid [7] [8]. Temperature control during crystallization proves critical, with reactions maintained at room temperature for several hours to ensure complete precipitation [7].
The application of adsorbent materials in zafirlukast purification provides an effective method for removing synthetic byproducts and process-related impurities [4]. Patent literature describes processes for zafirlukast purification that include treating crude zafirlukast with adsorbent materials to afford purified product [4]. This approach offers particular advantages for initial purification steps where high impurity loads must be reduced to manageable levels.
The formation of Zafirlukast Impurity F and related synthetic byproducts demonstrates strong dependence on specific reaction parameters during the manufacturing process. Understanding and controlling these parameters represents a critical factor in minimizing impurity formation and ensuring product quality.
Temperature control during zafirlukast synthesis significantly influences impurity formation patterns [9] [7]. The optimal temperature range for coupling reactions has been established at 25-35°C, with deviations from this range leading to increased side reaction formation [9]. Higher temperatures promote undesired pathways that generate process-related impurities, while lower temperatures may result in incomplete reactions and residual starting materials [9].
The dicyclohexylcarbodiimide and 4-dimethylaminopyridine coupling reactions, which are central to zafirlukast synthesis, require precise temperature maintenance for 3-4 hours [9]. During these reactions, elevated temperatures increase the formation of dicyclohexylurea byproducts and related impurities that can be difficult to separate from the desired product [9].
The pH conditions during zafirlukast synthesis and workup procedures have profound effects on impurity generation [7] [8]. Acidic workup conditions, particularly pH adjustment to 2 using aqueous hydrochloric acid, facilitate the conversion of intermediate species while minimizing hydrolytic degradation [7]. Improper pH control during these steps leads to the formation of hydrolysis products that appear as process-related impurities [7].
The stability of zafirlukast and its intermediates demonstrates significant pH dependence, with neutral to slightly acidic conditions generally favoring product stability [3]. Resolution of critical impurity pairs shows sensitivity to pH variations, requiring careful optimization of chromatographic mobile phase pH for effective separation [3].
The choice of catalytic systems significantly impacts the impurity profile of zafirlukast synthesis [7] [8]. Palladium-catalyzed hydrogenation steps require careful catalyst selection to achieve selective reduction while avoiding over-reduction or undesired side reactions [7]. The use of palladium on carbon with controlled hydrogen pressure (5-6 kg/cm³) provides optimal selectivity for the reduction of nitro groups to amino functionalities [7].
Zinc chloride catalysis in the coupling of indole acids with sulfonamides has been optimized to achieve high yields (92%) while minimizing impurity formation [7] [8]. This catalytic system provides improved selectivity compared to alternative coupling methods and reduces the formation of dimeric and polymeric byproducts [8].
The choice of reaction solvents profoundly influences both reaction efficiency and impurity formation [9] [7]. Dichloromethane has emerged as the preferred solvent for dicyclohexylcarbodiimide coupling reactions, providing optimal solubility for reactants while minimizing side reactions [9]. The use of dry solvents proves critical, as residual water can lead to hydrolysis reactions that generate unwanted impurities [9].
Methanol serves as the preferred solvent for hydrogenation reactions, providing appropriate dissolution of substrates while facilitating hydrogen transfer [7]. The concentration of substrates in methanol affects both reaction rate and selectivity, with optimal concentrations determined through systematic optimization studies [7].
The stoichiometric relationships between reactants significantly influence impurity formation during zafirlukast synthesis [9]. Excess coupling agents, particularly dicyclohexylcarbodiimide, can lead to the formation of multiple byproducts through competing reaction pathways [9]. Optimal stoichiometry typically involves 1.1-1.5 molar equivalents of coupling agents relative to the limiting reactant [9].
The rate and manner of reagent addition also affects impurity profiles [7] [8]. Controlled addition of reagents, particularly hydrogen gas in hydrogenation reactions, prevents the formation of over-reduced products and maintains reaction selectivity [7]. Temperature control during reagent addition proves equally important, with too rapid addition leading to localized heating and increased side reaction formation [7].
The implementation of adsorbent-based purification technologies represents a sophisticated approach to removing synthetic byproducts from zafirlukast manufacturing processes. These technologies offer selective removal of specific impurity classes while maintaining high recovery of the desired pharmaceutical product.
Activated carbon demonstrates exceptional effectiveness for the removal of aromatic impurities and colored compounds from zafirlukast process streams [10] [11]. The high surface area and porous structure of activated carbon provide multiple adsorption sites for organic molecules, making it particularly suitable for removing aromatic degradation products and colored impurities that can affect product appearance [10].
The application of activated carbon can be implemented in either stirred tank operations or packed column configurations [11]. Stirred tank mode proves advantageous for feeds with high impurity loads that might foul packed columns, while column operations provide more efficient contacting for cleaner feed streams [11].
Silica gel chromatography offers polarity-based separation capabilities that complement other purification methods [12] [11]. The polar surface of silica gel provides selective retention of polar impurities while allowing less polar compounds to pass through [12]. This selectivity proves particularly valuable for removing polar degradation products and hydrolysis byproducts from zafirlukast synthesis [12].
Column chromatography using silica gel 60-120 mesh has been successfully employed in zafirlukast purification processes [9]. The technique typically employs ethyl acetate and hexane mixtures as mobile phases, providing effective separation of zafirlukast from synthetic byproducts [9]. Recovery rates for target compounds typically exceed 75-98% depending on the specific impurity profile [12].
Ion exchange resins provide charge-based separation capabilities that are particularly effective for removing ionic impurities and charged degradation products [11] [13]. Both cationic and anionic exchange resins find application in zafirlukast purification, with selection based on the specific ionic impurities present in the process stream [11].
AmberChrom fine mesh ion exchange resins and AmberLite ion exchange resins have been specifically developed for pharmaceutical applications [11]. These resins offer high capacity for ionic species while maintaining chemical stability under the processing conditions encountered in pharmaceutical manufacturing [11].
Polymeric resins demonstrate exceptional versatility for pharmaceutical purification applications, offering both hydrophobic and hydrophilic interaction mechanisms [10] [11]. These resins can operate in both adsorption mode and ion exchange chromatography configurations, providing flexibility for different impurity removal challenges [11].
The design parameters of polymeric resins, including particle size, pore size, surface area, and surface chemistry, directly impact their effectiveness for specific separation challenges [10]. For zafirlukast applications, resins with intermediate hydrophobicity provide optimal balance between product recovery and impurity removal [10].
The integration of multiple adsorbent technologies creates synergistic purification systems that address the complex impurity profile of zafirlukast manufacturing [11]. Sequential application of different adsorbent types allows for systematic removal of different impurity classes while maintaining high overall process efficiency [11].
Capture-concentrate operations using adsorbent resins serve as effective first-stage purification steps [11]. These operations reduce impurity levels to more manageable ranges for subsequent high-resolution purification steps such as preparative chromatography [11]. The combination of adsorbent treatment followed by crystallization provides particularly effective overall purification strategies [11].